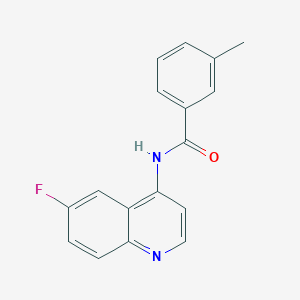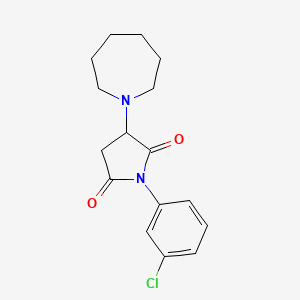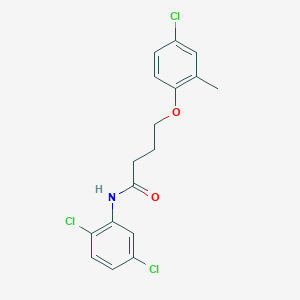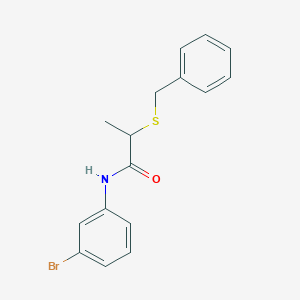
N,4-dimethyl-N-phenylacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-dimethyl-N-phenylacridin-9-amine: is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds known for their wide range of applications in medicinal chemistry, photochemistry, and material sciences. This specific compound is characterized by the presence of a phenyl group and two methyl groups attached to the acridine core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-N-phenylacridin-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with acridine, which is then subjected to a series of reactions to introduce the phenyl and methyl groups.
Reaction Conditions:
Methylation: The methyl groups are introduced via a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N,4-dimethyl-N-phenylacridin-9-amine can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various substituted acridine compounds.
科学研究应用
Chemistry: N,4-dimethyl-N-phenylacridin-9-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Acridine derivatives are known to intercalate with DNA, disrupting cellular processes and exhibiting cytotoxic effects against cancer cells.
Industry: The compound finds applications in the development of dyes and pigments due to its chromophoric properties. It is also used in the production of fluorescent materials and sensors.
作用机制
The mechanism of action of N,4-dimethyl-N-phenylacridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with specific enzymes and proteins involved in DNA repair and replication.
相似化合物的比较
N-phenylacridin-9-amine: Lacks the methyl groups, resulting in different chemical properties.
4-methyl-N-phenylacridin-9-amine: Contains only one methyl group, leading to variations in reactivity and applications.
2,7-dimethyl-10-phenylacridin-9-one: A structurally similar compound with different functional groups, affecting its chemical behavior and uses.
Uniqueness: N,4-dimethyl-N-phenylacridin-9-amine is unique due to the presence of both phenyl and methyl groups, which enhance its stability and reactivity. The combination of these groups with the acridine core provides a versatile scaffold for various chemical transformations and applications in scientific research.
属性
IUPAC Name |
N,4-dimethyl-N-phenylacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-15-9-8-13-18-20(15)22-19-14-7-6-12-17(19)21(18)23(2)16-10-4-3-5-11-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLPASDCGWCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4945636.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4945649.png)
![9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole](/img/structure/B4945654.png)

![1-(4-Fluorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B4945656.png)
![2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B4945662.png)
![(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4945669.png)
![(5Z)-3-ETHYL-5-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4945691.png)

![2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide](/img/structure/B4945711.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine](/img/structure/B4945716.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4945719.png)

